6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME Optimization Physicochemical Property Profiling

Select 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5) for its validated FGFR1 activity (Ki 433 nM) and optimized LogP of 2.7, which avoids hERG risks associated with higher lipophilicity. Unlike generic trifluoromethyl benzoic acids, its unique 2-methyl-6-methoxy-3-CF₃ substitution pattern ensures distinct reactivity and biological target engagement. Explicitly patented as a precursor for phenyl ester intermediates in tetracycline potentiator development, it accelerates SAR campaigns for resistant bacterial strains. With ≥98% purity and ready availability, this building block reduces initial screening burden, offering a cost-effective chemical probe for FGFR1-driven cancer research and lead optimization.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Cat. No. B11874200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)OC)C(F)(F)F
InChIInChI=1S/C10H9F3O3/c1-5-6(10(11,12)13)3-4-7(16-2)8(5)9(14)15/h3-4H,1-2H3,(H,14,15)
InChIKeyMIGJYZDDLQQNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: Key Physicochemical and Structural Profile for Procurement Decisions


6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5) is a trisubstituted benzoic acid derivative featuring a methoxy group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 3 [1]. This specific substitution pattern confers a calculated LogP of 2.7 [1], positioning it as a moderately lipophilic building block for pharmaceutical and agrochemical intermediate synthesis [2]. The compound's molecular formula is C10H9F3O3 with a molecular weight of 234.17 g/mol, and it serves as a key precursor for ester derivatives used in tetracycline compound development [3].

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: Why In-Class Substitution Without Comparative Data Risks Project Failure


Benzoic acid derivatives bearing trifluoromethyl groups are widely employed as synthetic intermediates, yet their biological and physicochemical profiles are exquisitely sensitive to substitution pattern and the presence of additional electron-donating groups [1]. The unique 2-methyl-6-methoxy-3-CF₃ arrangement of this compound creates a distinct electronic and steric environment that cannot be replicated by regioisomers (e.g., 2-methoxy-6-CF₃ or 4-methoxy-3-CF₃ analogs) or by simple 2-methyl-3-CF₃ benzoic acid lacking the methoxy group [2]. Substitution with a generic trifluoromethyl benzoic acid without the methoxy and methyl substituents will yield different lipophilicity (LogP 2.7 vs. LogP ~2.7-3.4 for analogs), altered reactivity in esterification and amidation reactions, and divergent biological target engagement profiles [3]. The quantitative evidence below demonstrates that this specific compound offers measurable advantages in FGFR1 inhibition and synthetic versatility that are absent in closely related analogs.

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: Head-to-Head Quantitative Evidence vs. Closest Analogs


Lipophilicity Optimization: LogP Comparison with 2-Methyl-3-(trifluoromethyl)benzoic Acid and 2-Methoxy-6-methylbenzoic Acid

The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.7, representing an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility [1]. In contrast, the des-methoxy analog 2-methyl-3-(trifluoromethyl)benzoic acid displays a LogP range of 2.71-3.41 across different calculation methods, while the des-trifluoromethyl analog 6-methoxy-2-methylbenzoic acid shows a substantially lower LogP of 1.70-1.96 [2][3]. This 0.7-1.0 LogP unit difference translates to a predicted ~5-10 fold difference in partition coefficient, enabling finer tuning of ADME properties in lead optimization campaigns [4].

Medicinal Chemistry ADME Optimization Physicochemical Property Profiling

Kinase Inhibition Activity: FGFR1 Binding Affinity (Ki = 433 nM) Compared to Inactive Analogs

In a biochemical HTRF assay measuring inhibition of human fibroblast growth factor receptor 1 (FGFR1, residues 459-765), 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid exhibited a Ki value of 433 nM [1]. This moderate inhibitory activity distinguishes it from structurally related benzoic acid derivatives lacking the 6-methoxy and 2-methyl substitution pattern, which were reported as inactive or >50 μM against FGFR1 in similar assay formats [2]. The presence of the methoxy group at position 6 appears critical for FGFR1 binding pocket engagement, as simple 2-methyl-3-(trifluoromethyl)benzoic acid analogs do not demonstrate comparable activity.

Oncology Kinase Inhibitor Discovery FGFR1 Targeting

Synthetic Utility: Quantitative Derivatization to Bioactive Tetracycline Ester Scaffolds

The carboxylic acid moiety of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid undergoes efficient esterification to yield phenyl 6-methoxy-2-methyl-3-(trifluoromethyl)benzoate (CAS 1268464-00-1), a key intermediate in the synthesis of novel tetracycline compounds with potentiated antibacterial activity [1]. In contrast, simple 2-methyl-3-(trifluoromethyl)benzoic acid and 6-methoxy-2-methylbenzoic acid are not explicitly documented as precursors for tetracycline ester derivatives in the patent literature, suggesting that the combined 6-methoxy and 3-CF₃ substitution pattern is specifically required for the desired pharmacological enhancement [2]. The phenyl ester derivative has been explicitly claimed in patent applications for tetracycline potentiators, demonstrating validated downstream synthetic utility.

Antibiotic Development Tetracycline Chemistry Synthetic Methodology

Structural Differentiation: Unique 2-Methyl-6-Methoxy-3-CF₃ Substitution Pattern vs. Commercial Regioisomers

The compound's 2-methyl-6-methoxy-3-trifluoromethyl substitution pattern is structurally distinct from commercially prevalent regioisomers. Common alternatives include 2-methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0, LogP 2.41) and 4-methoxy-3-(trifluoromethyl)benzoic acid (CAS 448-36-2, melting point 169-171°C) . The target compound's unique 1,2,3-trisubstitution creates a sterically hindered carboxylic acid environment and alters the electronic effects of the CF₃ group relative to para-substituted analogs. This regioisomeric specificity translates to different reactivity in nucleophilic acyl substitution reactions and distinct biological target recognition profiles, as evidenced by the FGFR1 activity described above.

Chemical Sourcing Building Block Selection Regioisomer Differentiation

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: FGFR1 Kinase Inhibitor Lead Optimization

Based on the demonstrated Ki of 433 nM against FGFR1 [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting FGFR-driven cancers. Procurement is justified over inactive simpler analogs, as the compound already shows measurable target engagement, reducing the need for extensive initial screening. The intermediate LogP of 2.7 [2] further supports its use in lead optimization campaigns where balanced physicochemical properties are desired for oral bioavailability.

Antibiotic Discovery: Tetracycline Potentiator Synthesis

The compound is explicitly claimed as a precursor for phenyl ester intermediates in tetracycline potentiator development [3][4]. Synthetic chemistry teams pursuing novel tetracycline derivatives to combat resistant bacterial strains should prioritize this building block over unsubstituted or regioisomeric analogs, as the patent literature directly supports its utility in generating compounds with enhanced antibacterial activity.

ADME Property Tuning in Drug Discovery Programs

With a calculated LogP of 2.7, this compound occupies a favorable lipophilicity window that avoids the excessive LogP (>3.5) often associated with hERG channel blockade and poor aqueous solubility [2]. Compared to 2-methyl-3-(trifluoromethyl)benzoic acid (LogP up to 3.41) [5] and the more hydrophilic 6-methoxy-2-methylbenzoic acid (LogP ~1.7-2.0) [6], this compound offers a balanced profile suitable for both CNS and systemic drug candidates. Procurement should be considered when a moderate, tunable lipophilicity is required for lead molecules.

Chemical Biology: Tool Compound for FGFR1 Pathway Investigation

The moderate FGFR1 inhibitory activity (Ki = 433 nM) [1] qualifies this compound as a chemical probe for interrogating FGFR1 signaling in cellular assays. Its well-defined physicochemical properties and commercial availability (typical purity ≥95-98%) make it a practical tool compound for target validation studies, offering a cost-effective alternative to more potent but structurally complex and proprietary FGFR1 inhibitors.

Technical Documentation Hub

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